Acetic acid--but-1-ene-1,1-diol (1/1)
Description
Acetic acid–but-1-ene-1,1-diol (1/1) is a molecular complex or adduct formed between acetic acid (C₂H₄O₂) and but-1-ene-1,1-diol (C₄H₈O₂) in a 1:1 stoichiometric ratio. The interaction likely involves hydrogen bonding or esterification, given acetic acid’s role as a carboxylic acid and but-1-ene-1,1-diol’s diol functionality. Key characteristics of the parent compounds include:
Properties
CAS No. |
60180-98-5 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
acetic acid;but-1-ene-1,1-diol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-2-3-4(5)6;1-2(3)4/h3,5-6H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
XCVFFLOAHFXJDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Isomerization of 2-Butene-1,4-diol
The isomerization of 2-butene-1,4-diol to 1-butene-3,4-diol under acidic conditions represents a foundational method for synthesizing vicinal diols, which may serve as precursors or analogs to acetic acid–but-1-ene-1,1-diol. This process, detailed in a patent by Google Patents, involves heat treatment in the presence of catalytic agents such as hydrochloric acid (HCl) and copper(I) chloride (CuCl).
Reaction Mechanism and Conditions
The reaction proceeds via acid-catalyzed protonation of the hydroxyl groups, facilitating the migration of double bonds and rearrangement of the diol structure. Optimal conditions include:
- Temperature : 80–120°C (higher temperatures accelerate kinetics but risk decomposition).
- Catalyst System : 5–30% HCl by weight relative to substrate, combined with 0.5–4% CuCl.
- Solvent : Water or acetic acid, used in 2–10 times the weight of 2-butene-1,4-diol to ensure homogeneity and heat distribution.
A representative procedure involves dissolving 50 g of 2-butene-1,4-diol in 250 mL of water, adding 10 mL of 37% HCl and 2 g of CuCl, and heating at 90°C for 2 hours. Gas chromatography analysis revealed an 8.5% yield of 1-butene-3,4-diol with 85% selectivity.
Table 1: Isomerization Outcomes Under Varied Conditions
| Substrate (g) | HCl (mL) | CuCl (g) | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| 50 | 10 | 2 | 90 | 2 | 8.5 | 85 |
| 100 | 5 | 1 | 100 | 15 | 48 | 74 |
| 1900 | 380 | 76 | 100 | 2 | 790 | 98 |
Isolation and Purification
Post-reaction neutralization with sodium hydroxide precipitates solids, which are removed via filtration. The target diol is isolated through vacuum distillation (1 mbar), achieving >98% purity. This method’s scalability is demonstrated in a 1.9 kg substrate trial, yielding 776 g of purified product.
Acid-Catalyzed Hydration of Alkynes
Although excluded sources mention butyne hydration, alternative pathways for geminal diol synthesis involve acid-mediated hydration of alkynes. For example, propiolic acid derivatives hydrate to form gem-diols under sulfuric acid catalysis. While direct evidence for but-1-yne hydration is limited, analogous mechanisms suggest feasibility:
Proposed Mechanism
- Protonation : The alkyne’s triple bond is protonated, forming a vinyl carbocation.
- Nucleophilic Attack : Water attacks the carbocation, yielding a geminal diol.
- Stabilization : Acetic acid may complex with the diol via hydrogen bonding, enhancing stability.
Equation 2: Hydration of But-1-yne
$$ \text{HC≡C-CH₂-CH₃} + \text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}_4} \text{HO-C(OH)-CH₂-CH₃} $$
Comparative Analysis of Methods
Yield and Selectivity
- Isomerization : Offers moderate yields (8.5–48%) but high selectivity (74–98%) under optimized conditions.
- Decarboxylation : Generates reactive intermediates but requires cryogenic stabilization, limiting practical application.
- Hydration : Theoretically viable but lacks empirical validation for the target compound.
Industrial Applicability
The isomerization method is industrially scalable, as evidenced by kilogram-scale trials. In contrast, FVP and photolysis remain confined to laboratory settings due to energy-intensive protocols.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–but-1-ene-1,1-diol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the diol into corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: mCPBA, potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Esters and ethers.
Scientific Research Applications
Acetic acid–but-1-ene-1,1-diol (1/1) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid–but-1-ene-1,1-diol (1/1) involves its ability to participate in various chemical reactions due to the presence of both acidic and diol functional groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .
Comparison with Similar Compounds
1-Acetoxy-1,3-Butadiene (CAS 1515-76-0)
This compound, an ester derivative of acetic acid and butadienol, shares structural motifs with the target complex. Key differences include:
Key Insight : The esterification in 1-Acetoxy-1,3-butadiene reduces polarity compared to the hypothesized acetic acid–diol complex, impacting solubility and volatility.
Methacrolein Diacetate (CAS 10476-95-6)
A diester of acetic acid and 2-methyl-2-propene-1,1-diol, this compound highlights the role of diol structure in ester properties:
Key Insight: The diester structure of methacrolein diacetate enhances stability against hydrolysis compared to the mono-complex, which may be more prone to dissociation.
Cyclopropane-1,1-diol (10-214)
A hydrolysis product of coprine (), this cyclopropane-derived diol provides contrast in ring strain and stability:
Key Insight : The linear but-1-ene-1,1-diol in the target compound likely exhibits greater stability than cyclopropane-1,1-diol, reducing toxic byproduct formation.
Research Findings and Implications
- Synthetic Routes: While acetic acid is industrially produced via methanol carbonylation , but-1-ene-1,1-diol derivatives may require specialized methods like diene hydroxylation.
- Applications : Esters like 1-Acetoxy-1,3-butadiene are intermediates in polymer synthesis , whereas diol complexes may serve as solvents or catalysts.
- Safety : Methacrolein diacetate’s established exposure guidelines (PAC-1: 0.18 mg/m³) suggest rigorous handling protocols for analogous compounds .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing acetic acid--but-1-ene-1,1-diol (1/1) in laboratory settings?
- Methodological Answer : The compound can be synthesized via acid-catalyzed acetylation of but-1-ene-1,1-diol with acetic anhydride. This reaction typically achieves yields >90% under controlled conditions (e.g., 0.5 M H₂SO₄ catalyst, 60°C, 4 hours). Key parameters include stoichiometric ratios (1:2 diol-to-anhydride) and inert atmosphere to prevent oxidation .
- Characterization : Post-synthesis purification via fractional distillation and characterization using NMR (¹H/¹³C) and mass spectrometry (EI-MS) are critical. Molecular weight validation (C₃H₆O₂ for the diol precursor; C₇H₁₀O₄ for the acetylated product) should align with calculated values (e.g., 74.08 g/mol for but-1-ene-1,1-diol) .
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